molecular formula C12H16O2 B8711416 2-Hexanoylphenol

2-Hexanoylphenol

Cat. No.: B8711416
M. Wt: 192.25 g/mol
InChI Key: BDIVCONTXJLUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexanoylphenol (C₁₂H₁₆O₂) is a phenolic derivative characterized by a hexanoyl group (CH₃(CH₂)₄CO-) attached to the benzene ring at the ortho position. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity and reactivity, making it valuable in organic synthesis and industrial applications such as polymer stabilization and fragrance intermediates . Its synthesis typically involves Friedel-Crafts acylation of phenol with hexanoyl chloride under acidic conditions, though alternative methods may employ dehydrogenation or selective oxidation pathways .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-hydroxyphenyl)hexan-1-one

InChI

InChI=1S/C12H16O2/c1-2-3-4-8-11(13)10-7-5-6-9-12(10)14/h5-7,9,14H,2-4,8H2,1H3

InChI Key

BDIVCONTXJLUSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The table below compares 2-Hexanoylphenol with compounds sharing structural motifs (e.g., phenolic rings, acyl/alkyl substituents):

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Key Applications
This compound C₁₂H₁₆O₂ 192.25 Phenol, hexanoyl group ~290 (estimated) Polymer stabilizers, fragrances
2-Benzylphenol C₁₃H₁₂O 184.23 Phenol, benzyl group 305–310 Pharmaceuticals, agrochemicals
2-Hexyl-2-decenal C₁₆H₃₀O 238.41 Aldehyde, alkyl chain 148–149 (5 Torr) Flavoring agents, perfumes
3-(1-Hydroxypent-2-en-3-yl)phenol C₁₁H₁₄O₂ 178.23 Phenol, hydroxyl, enol group Not reported Research reagents
2-Methoxyphenyl acetate C₉H₁₀O₃ 166.18 Phenol, methoxy, acetate ester ~245 Solvent intermediates

Key Observations :

  • Hexanoyl vs. Benzyl Groups: The hexanoyl group in this compound enhances hydrophobicity compared to 2-benzylphenol, making it more suitable for non-polar matrices (e.g., plasticizers). However, benzyl-substituted derivatives exhibit higher thermal stability due to aromatic conjugation .
  • Aldehyde vs. Ketone Reactivity: 2-Hexyl-2-decenal’s aldehyde group is more reactive in nucleophilic additions than this compound’s ketone, favoring its use in flavor synthesis .
  • Ester vs. Acyl Stability: 2-Methoxyphenyl acetate’s ester linkage offers hydrolytic stability under basic conditions, whereas this compound’s ketone may undergo reduction or enolization in acidic environments .
Industrial Relevance
  • This compound: Used in UV stabilizers for polymers due to its radical-scavenging phenolic -OH group.

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